A diastereoselective synthesis route is employed to produce 2,2-dimethyl-4-(pyrrolidin-3-yl)butanoic acid hydrochloride. The key step involves a rhodium-catalyzed asymmetric 1,4-addition reaction. [, ]
This synthesis results in a high enantiomeric excess (>99.5%) and good diastereomeric excess (80%) for the desired (S)-enantiomer. []
2,2-Dimethyl-4-(pyrrolidin-3-yl)butanoic acid hydrochloride serves as a critical intermediate in the synthesis of a non-peptidic αvβ6 integrin inhibitor. [] This inhibitor is being investigated as a potential therapeutic agent for the treatment of idiopathic pulmonary fibrosis, a chronic and progressive lung disease characterized by excessive scarring of lung tissue.
CAS No.:
CAS No.: 27251-84-9
CAS No.: 72401-53-7
CAS No.:
CAS No.: 74240-46-3
CAS No.: 55064-20-5